N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex molecule featuring:
- Two quinazolin-4-one cores linked via a propyl chain.
- Sulfanyl (-S-) groups bridging acetamide moieties.
- 2,4-Dimethoxyphenyl substituents on both carbamoyl and acetamide termini.
Properties
IUPAC Name |
2-[3-[3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N6O8S2/c1-50-24-14-16-30(32(20-24)52-3)40-34(46)22-54-38-42-28-12-7-5-10-26(28)36(48)44(38)18-9-19-45-37(49)27-11-6-8-13-29(27)43-39(45)55-23-35(47)41-31-17-15-25(51-2)21-33(31)53-4/h5-8,10-17,20-21H,9,18-19,22-23H2,1-4H3,(H,40,46)(H,41,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYNCXNUPQLHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=C(C=C(C=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, typically using thiol reagents.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled through a series of condensation and acylation reactions, resulting in the formation of the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Quinazolinone Lactams
The compound contains two 4-oxo-3,4-dihydroquinazolinone rings. These lactam systems are prone to nucleophilic attack due to their electrophilic carbonyl groups. Key reactions may include:
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Hydrolysis : Under acidic or basic conditions, the lactam ring can open to form a dicarboxylic acid derivative. For example, acidic hydrolysis generates a protonated intermediate, while basic conditions yield a carboxylate salt .
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Alkylation/Substitution : The nitrogen atoms in the quinazolinone rings may undergo alkylation with alkyl halides or participate in nucleophilic aromatic substitution under specific conditions .
Sulfanyl (Thioether) Linkages
The two sulfanyl groups (-S-) connecting the acetamide and quinazolinone moieties are susceptible to oxidation and cleavage:
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Oxidation : Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can yield sulfoxides (-SO-) or sulfones (-SO₂-) .
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Nucleophilic Substitution : Thioethers may undergo substitution reactions with strong nucleophiles (e.g., amines or thiols) under basic conditions .
Acetamide Groups
The acetamide functional groups can participate in:
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Hydrolysis : Acidic or alkaline conditions may cleave the amide bond to produce carboxylic acids and amines. For example, hydrolysis in HCl yields acetic acid derivatives and primary amines .
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Reduction : Catalytic hydrogenation (e.g., using LiAlH₄) reduces the amide to a secondary amine .
Dimethoxyphenyl Substituents
The 2,4-dimethoxyphenyl groups may undergo:
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Demethylation : Strong acids (e.g., HBr in acetic acid) or Lewis catalysts (e.g., BBr₃) can remove methyl groups to form dihydroxyphenyl derivatives .
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Electrophilic Aromatic Substitution : Methoxy groups direct electrophiles (e.g., nitration, sulfonation) to the para and ortho positions .
Reaction Pathways and Conditions
The table below summarizes hypothesized reactions based on functional group behavior in analogous systems:
Stability and Reactivity Considerations
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pH Sensitivity : The lactam and acetamide groups make the compound prone to hydrolysis in strongly acidic or alkaline environments.
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Oxidative Stability : The sulfanyl linkages may oxidize during storage if exposed to air or light, necessitating inert atmospheres .
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Thermal Decomposition : Elevated temperatures could degrade the quinazolinone rings or cleave thioether bonds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing quinazoline moieties exhibit significant anticancer properties. The presence of the N-(2,4-dimethoxyphenyl) group enhances the lipophilicity and potential bioavailability of the compound. For example:
- Case Study : A derivative similar to the target compound was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. The study demonstrated a dose-dependent reduction in tumor size, suggesting that the quinazoline scaffold may be effective against specific cancer types .
Antimicrobial Properties
The sulfanyl groups present in the compound are known to enhance antimicrobial activity. Research has shown that such compounds can disrupt bacterial cell walls or inhibit essential enzymes.
- Data Table : Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Neurological Applications
The structural complexity of the compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds could act as modulators of neurotransmitter receptors.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulation of Signaling Pathways: Affecting cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Comparison with Similar Compounds
Structural Analogues from Evidence
Compound A : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1)
- Key differences: Replaces dimethoxyphenyl with 4-chlorophenyl and 4-sulfamoylphenyl groups. Single quinazolinone core.
- Impact :
Compound B : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 763114-31-4)
- Key differences :
- Trimethylphenyl substituent instead of dimethoxyphenyl.
- Impact :
Compound C : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives ()
- Key differences: Dichlorophenylmethyl group and simplified quinazolinone structure.
- Impact: Anticonvulsant activity noted in analogues, suggesting the quinazolinone core’s role in CNS targeting. Dimethoxy groups in the target compound may modulate this activity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~800 g/mol (estimated) | 501.0 g/mol | 464.0 g/mol |
| LogP (Lipophilicity) | High (multiple aromatic rings) | Moderate | High |
| Solubility | Low (rigid structure) | Moderate (sulfamoyl) | Low (trimethylphenyl) |
| Bioavailability | Likely poor (high MW) | Moderate | Low |
- Dimethoxy groups enhance electron-donating effects, possibly stabilizing charge-transfer interactions compared to chloro substituents .
Biological Activity
The compound N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features multiple functional groups, including:
- Dimethoxyphenyl moiety
- Dihydroquinazoline rings
- Sulfanyl linkages
These structural elements contribute to its biological activity, influencing interactions with biological targets.
Chemical Formula
The chemical formula for the compound is .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | |
| Jurkat (T-cell leukemia) | < 15 | |
| HT29 (colorectal carcinoma) | < 20 |
Mechanism of Action: The cytotoxic effects are attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies indicate that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This was demonstrated in vitro using LPS-stimulated macrophages where the compound significantly reduced cytokine production .
Study 1: Anticancer Activity in vivo
A recent study investigated the anticancer effects of the compound in a xenograft model of human cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. The treatment group exhibited:
- Tumor Volume Reduction: 65% decrease after 4 weeks
- Survival Rate: Increased by 30% compared to untreated groups .
Study 2: Antibacterial Efficacy
In another investigation, the antibacterial efficacy was tested against clinical isolates of resistant bacterial strains. The compound demonstrated effective inhibition of biofilm formation in Staphylococcus aureus, suggesting potential for use in treating biofilm-associated infections .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonation, amide coupling, and sulfide bond formation. Key steps include:
- Sulfonation of intermediates : Use controlled sulfonation of 2,4-dimethoxyaniline to generate reactive sulfonamide intermediates .
- Amide coupling : React intermediates like 2-[(4-oxoquinazolin-3-yl)sulfanyl]acetyl chloride with primary amines under basic conditions (e.g., triethylamine) to form acetamide linkages .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity products .
Critical parameters : Temperature control (<5°C during sulfonation), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amide coupling) are essential for yields >70% .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze -NMR for methoxy protons (δ 3.8–4.0 ppm) and sulfanyl protons (δ 2.5–3.0 ppm). -NMR confirms carbonyl (C=O, δ 165–170 ppm) and quinazolinone ring carbons .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 70:30) to verify purity >95% .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 750–760) .
Q. What are the primary functional groups influencing its reactivity and biological activity?
Methodological Answer:
- Sulfanyl groups (-S-) : Participate in disulfide bond formation or redox reactions, critical for interactions with thiol-containing enzymes .
- Quinazolinone moieties : Enable π-π stacking with biological targets (e.g., kinase active sites) .
- Dimethoxyphenyl groups : Enhance lipophilicity and membrane permeability, as shown in logP calculations (logP ≈ 3.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Dose-response profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across multiple concentrations (1–100 µM) to identify concentration-dependent effects .
- Target specificity screening : Use kinase profiling panels or proteomic studies to distinguish off-target interactions (e.g., EGFR inhibition vs. DNA intercalation) .
- Structural analogs comparison : Compare activity of derivatives lacking sulfanyl or dimethoxyphenyl groups to isolate key pharmacophores .
Q. What strategies are recommended for optimizing reaction conditions to mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct identification : Use LC-MS to detect impurities (e.g., over-sulfonated intermediates or dimerized products) .
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions in amide coupling steps .
- Catalytic additives : Introduce 4-dimethylaminopyridine (DMAP) to enhance acetyl chloride reactivity and minimize unreacted intermediates .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (PDB ID: 1M17). Key interactions include hydrogen bonding with quinazolinone carbonyl and hydrophobic contacts with dimethoxyphenyl groups .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on IC values using Gaussian-based descriptors .
Q. What analytical techniques are suitable for studying degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfide bond cleavage) .
- Metabolite identification : Use liver microsomes (human/rat) and LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at quinazolinone rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
